molecular formula C12H15N B173594 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 167781-50-2

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B173594
CAS No.: 167781-50-2
M. Wt: 173.25 g/mol
InChI Key: KFPVVOFDTSXFCU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products, particularly isoquinoline alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the isoquinoline ring. Subsequent reduction of the isoquinoline to tetrahydroisoquinoline can be achieved using hydrogenation with a chiral catalyst or chiral hydride reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, enhancing its potential as a versatile compound in research and industrial applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development .

Biological Activity

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CPTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CPTIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

CPTIQ features a cyclopropyl group attached to a tetrahydroisoquinoline framework. This unique structure contributes to its biological properties and allows for specific interactions with various molecular targets. The presence of the cyclopropyl moiety enhances the compound's steric and electronic characteristics, potentially improving its binding affinity to receptors and enzymes involved in disease pathways .

The mechanisms by which CPTIQ exerts its biological effects are multifaceted. Research indicates that it may interact with various molecular targets such as receptors and enzymes:

  • Receptor Binding : CPTIQ has shown potential as an antagonist for certain receptors involved in signaling pathways related to neurodegenerative diseases and cancer .
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, thereby modulating biological pathways that are critical for cellular function .

Biological Activities

CPTIQ has been studied for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that CPTIQ exhibits antimicrobial properties against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : CPTIQ's potential as an anticancer agent is under investigation. It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
  • Neuroprotective Effects : Research indicates that CPTIQ could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of CPTIQ and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antibacterial activity against multiple strains. For instance, one derivative showed an IC50 value of 25 μg/ml against Staphylococcus epidermidis .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that CPTIQ could inhibit cell proliferation and induce apoptosis at specific concentrations. The mechanism was linked to the modulation of apoptotic markers such as caspases .
  • Neuroprotective Mechanisms : Animal studies indicated that CPTIQ administration resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer's disease. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique properties of CPTIQ, it is essential to compare it with other related compounds:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundCyclopropyl groupAntimicrobial, anticancerUnique binding properties
1,2,3,4-TetrahydroisoquinolineNo cyclopropyl groupAntimicrobialLess potent due to lack of cyclopropyl influence
1-Substituted-1,2,3,4-tetrahydroisoquinolinesVarious substituents at C1Varies widelyStructural modifications affect activity

Properties

IUPAC Name

1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPVVOFDTSXFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468516
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167781-50-2
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using phenethylamine and cyclopropanecarbonyl chloride, 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 82%) The product was used in the subsequent step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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